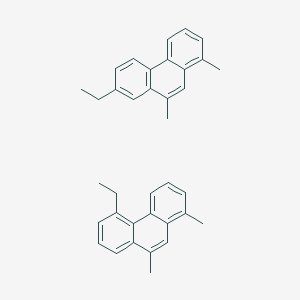
Benzenepropanoic acid, 3,4,5-trimethoxy-alpha-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenepropanoic acid, 3,4,5-trimethoxy-alpha-methyl- is an organic compound known for its unique structure and properties It is characterized by the presence of three methoxy groups attached to the benzene ring and an alpha-methyl group on the propanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 3,4,5-trimethoxy-alpha-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3,4,5-trimethoxybenzaldehyde and alpha-methylpropanoic acid.
Condensation Reaction: The aldehyde group of 3,4,5-trimethoxybenzaldehyde undergoes a condensation reaction with alpha-methylpropanoic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of Benzenepropanoic acid, 3,4,5-trimethoxy-alpha-methyl- may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzenepropanoic acid, 3,4,5-trimethoxy-alpha-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or alkanes.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Benzenepropanoic acid, 3,4,5-trimethoxy-alpha-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.
Mecanismo De Acción
The mechanism of action of Benzenepropanoic acid, 3,4,5-trimethoxy-alpha-methyl- involves its interaction with specific molecular targets and pathways. The methoxy groups on the benzene ring can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. The alpha-methyl group can also affect the compound’s steric properties, impacting its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 3,4,5-trimethoxy-: Similar structure but lacks the alpha-methyl group.
Benzeneethanamine, 3,4,5-trimethoxy-: Contains an ethanamine group instead of a propanoic acid chain.
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-: Contains different substituents on the benzene ring.
Uniqueness
Benzenepropanoic acid, 3,4,5-trimethoxy-alpha-methyl- is unique due to the presence of both the alpha-methyl group and the three methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
92157-62-5 |
|---|---|
Fórmula molecular |
C13H18O5 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
2-methyl-3-(3,4,5-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C13H18O5/c1-8(13(14)15)5-9-6-10(16-2)12(18-4)11(7-9)17-3/h6-8H,5H2,1-4H3,(H,14,15) |
Clave InChI |
DIBPZLCTJKHKTE-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC(=C(C(=C1)OC)OC)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




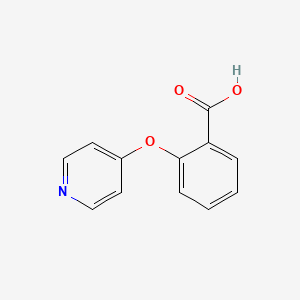

![2-amino-N-[1-(8-chloro-1-oxo-2-phenylisoquinolin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12108483.png)
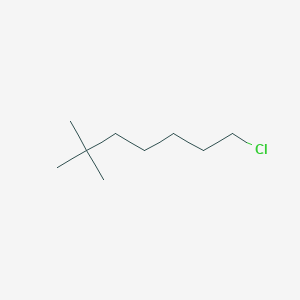
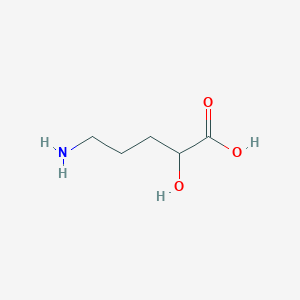
![Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate](/img/structure/B12108510.png)
![2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B12108520.png)
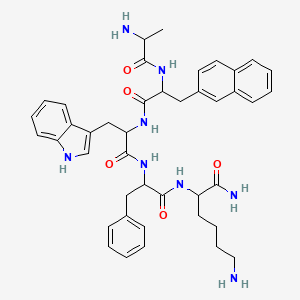

![N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B12108538.png)
![tert-Butyl-dimethyl-{3-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidenemethyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophen-5-yloxy}-silane](/img/structure/B12108547.png)
